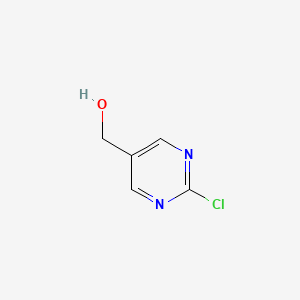

(2-Chloropyrimidin-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMILAMAADHENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50709359 | |

| Record name | (2-Chloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046816-75-4 | |

| Record name | (2-Chloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloropyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Chloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2-Chloropyrimidin-5-yl)methanol, a key intermediate in synthetic organic chemistry. The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. Its structure consists of a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

IUPAC Name: this compound[1]

-

CAS Number: 1046816-75-4[1]

-

Molecular Formula: C₅H₅ClN₂O[1]

-

SMILES: C1=C(C=NC(=N1)Cl)CO[1]

Physical Properties

The physical properties of this compound have been reported by various suppliers and are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to Yellow to Orange powder to crystal | [2] |

| Melting Point | 110.0 to 114.0 °C | [2] |

| Boiling Point | 341.8 ± 17.0 °C (Predicted) | |

| pKa | 13.07 ± 0.10 (Predicted) | |

| Storage | Inert atmosphere, 2-8°C |

Experimental Protocols for Physical Property Determination

3.1. Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and capillary tubes.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[3]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]

-

3.2. Boiling Point Determination

The boiling point is a key physical constant for a liquid. For high-boiling-point solids like this compound, the determination would be performed under reduced pressure to prevent decomposition. The predicted boiling point suggests that standard atmospheric pressure determination may be challenging.

-

Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a heating bath (e.g., aluminum block or Thiele tube), and a thermometer.[5][6]

-

Procedure (for liquids, adaptable for high-boiling solids):

-

A small amount of the substance is placed in the fusion tube.[6]

-

The capillary tube is placed in the fusion tube with its open end submerged in the liquid.[6]

-

The apparatus is heated slowly and uniformly.[6]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

The heating is then discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3.3. Solubility Determination

Solubility tests are fundamental in understanding the polarity and potential solvent systems for a compound.[7]

-

Apparatus: Test tubes, a vortex mixer (optional), and a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[8]

-

A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[8]

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

The process is repeated with different solvents to create a solubility profile.[7]

-

3.4. pKa Determination

The pKa value indicates the acidity of a compound. For this compound, the hydroxyl group and the pyrimidine nitrogens are potential sites for protonation/deprotonation.

-

Apparatus: A pH meter, a burette, a stirrer, and standardized acidic and basic solutions. Spectrophotometric or NMR methods can also be used.[9]

-

Procedure (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a pH meter.[9]

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[9]

-

Logical Workflow: Application in Synthesis

This compound is a valuable intermediate in the synthesis of various target molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group can be further functionalized. A common application is its use in the synthesis of kinase inhibitors and other biologically active compounds.

Caption: A logical workflow for a typical synthetic application of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

This guide provides a summary of the available physical property data for this compound and outlines standard methodologies for their determination. For any specific application, it is recommended to perform experimental verification of these properties.

References

- 1. This compound | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1046816-75-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanol: A Key Building Block in Modern Drug Discovery

For Immediate Release

A Comprehensive Overview of the Chemical Properties, Synthesis, and Application of (2-Chloropyrimidin-5-yl)methanol (CAS No. 1046816-75-4) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed examination of this compound, a crucial heterocyclic building block in the development of novel therapeutics. This document outlines its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of advanced targeted therapies, including Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O. Its structure features a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position.

Chemical Structure:

CAS Number: 1046816-75-4

Molecular Formula: C₅H₅ClN₂O

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to Yellow to Orange powder to crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| Melting Point | 110.0 to 114.0 °C | [2] |

| InChIKey | OHMILAMAADHENX-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC(=N1)Cl)CO | [1] |

Synthesis of this compound

While multiple synthetic routes to functionalized pyrimidines exist, a common and effective method for the preparation of this compound involves the reduction of a suitable precursor such as 2-chloropyrimidine-5-carbaldehyde. The following is a representative experimental protocol for such a transformation.

Experimental Protocol: Reduction of 2-chloropyrimidine-5-carbaldehyde

Materials:

-

2-chloropyrimidine-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

This synthetic approach is illustrated in the workflow diagram below.

Applications in Drug Discovery: A Building Block for PROTACs

This compound is a valuable building block for the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its functional groups—the reactive 2-chloro position and the versatile hydroxymethyl group—allow for its incorporation into larger scaffolds such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.

A study on the dual degradation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase, both implicated in various cancers, utilized a focused library of PROTACs. While the specific starting material is not explicitly named this compound in the cited paper, the synthesized PROTACs incorporate a 2-substituted pyrimidine moiety, a common synthetic transformation involving this building block. The general structure of such a PROTAC and its mechanism of action are depicted below.

Biological Activity of PROTACs Derived from this compound Analogs

In the aforementioned study, the synthesized PROTACs demonstrated low micromolar potency in inhibiting the proliferation and migration of MCF7 (human breast cancer) and A549 (human lung cancer) cell lines. The IC₅₀ values for two of the most effective PROTACs, CPR3 and CPR4, are presented below.

| Compound | Cell Line | IC₅₀ (µM) |

| CPR3 | MCF7 | ~2.5 |

| A549 | ~3.0 | |

| CPR4 | MCF7 | ~1.5 |

| A549 | ~2.0 |

Data extracted from a study on dual IGF-1R and Src degrading PROTACs.

Western blot analysis confirmed the degradation of both IGF-1R and Src in both cell lines when treated with these PROTACs at concentrations of 1 and 5 µM for 24 hours.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility in the construction of PROTACs highlights its importance in the development of next-generation therapeutics for cancer and other diseases. The synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for medicinal chemists and drug discovery professionals. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with significant clinical potential.

References

An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-5-yl)methanol from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to (2-Chloropyrimidin-5-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis commences from readily available precursors and involves the formation of a pyrimidine core, followed by functional group manipulations to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the corresponding ester, ethyl 2-chloropyrimidine-5-carboxylate. This key intermediate is accessible from simpler acyclic precursors. The overall synthetic strategy is depicted below:

Diagram 1: Overall Synthetic Pathway

Caption: A two-step approach to this compound.

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The precursor, ethyl 2-chloropyrimidine-5-carboxylate, can be synthesized from ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. The chlorination is typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[1]

A mixture of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline is heated to reflux.[1] The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent and purified by column chromatography.

| Parameter | Value | Reference |

| Reactants | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, Phosphorus oxychloride, N,N-dimethylaniline | [1] |

| Reaction Time | 1.5 hours | [1] |

| Temperature | Reflux | [1] |

| Purification | Column chromatography on silica gel | [1] |

| Yield | 30% | [1] |

Reduction of Ethyl 2-chloropyrimidine-5-carboxylate to this compound

The final step in the synthesis is the reduction of the ester functionality of ethyl 2-chloropyrimidine-5-carboxylate to a primary alcohol. This transformation can be accomplished using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄). It is important to note that the reduction of substituted pyrimidine-5-carboxylates with LiAlH₄ may lead to the formation of dihydropyrimidine byproducts, potentially impacting the yield of the desired alcohol.[2]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

To a solution of ethyl 2-chloropyrimidine-5-carboxylate in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C), a solution of LiAlH₄ is added portion-wise. The reaction mixture is stirred at a controlled temperature and the progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of a base (e.g., NaOH) or acid, followed by filtration to remove the aluminum salts. The organic layer is then dried and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Dry Diethyl Ether or THF |

| Temperature | 0 °C to room temperature |

| Quenching | Sequential addition of water and aqueous base/acid |

| Purification | Column chromatography or recrystallization |

Diagram 2: Experimental Workflow for Reduction

Caption: Step-by-step workflow for the reduction of the ester.

Conclusion

This technical guide outlines a practical and scalable synthetic route for the preparation of this compound. The described two-step sequence, involving the chlorination of an accessible pyrimidine precursor followed by the reduction of the resulting ester, provides a reliable method for obtaining this valuable building block for drug discovery and development. The provided experimental details and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research laboratory setting. Further optimization of the reduction step to minimize byproduct formation could lead to improved overall yields.

References

Spectroscopic and Structural Elucidation of (2-Chloropyrimidin-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, (2-Chloropyrimidin-5-yl)methanol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol . The structural and electronic environment of the molecule has been characterized by ¹H NMR, ¹³C NMR, IR, and MS, with the key quantitative data summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.75 | s | 2H | H-4, H-6 |

| 4.73 | s | 2H | -CH₂- |

| 3.59 | t, J=5.5 Hz | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.7 | C-2 |

| 157.9 | C-4, C-6 |

| 131.8 | C-5 |

| 61.5 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (alcohol) |

| 3050-3150 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1550-1600 | Strong | C=N, C=C stretch (pyrimidine ring) |

| 1400-1450 | Medium | C-H bend |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

| 700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144/146 | 100/33 | [M]⁺, [M+2]⁺ (presence of Cl) |

| 113 | ~70 | [M-CH₂OH]⁺ |

| 78 | ~40 | [C₄H₂N₂]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in a deuterated solvent (typically CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The sample was placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules were ionized by a 70 eV electron beam, and the resulting fragments were separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility of (2-Chloropyrimidin-5-yl)methanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloropyrimidin-5-yl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Furthermore, it offers a predictive analysis of its solubility in various common organic solvents based on its molecular structure and established chemical principles. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to effectively work with this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring, which is a core structure in many biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2][3] Its functional groups—a chloro group, a hydroxymethyl group, and the nitrogen atoms within the pyrimidine ring—dictate its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for a wide range of applications, such as reaction chemistry, purification, formulation development, and analytical method development.[4][5]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the polar hydroxymethyl group (-CH₂OH), which can participate in hydrogen bonding, the moderately polar pyrimidine ring, and the somewhat polar chloro group. Therefore, its solubility is expected to be significant in polar organic solvents and limited in nonpolar solvents.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its structure.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl groups of alcohols. Studies on other pyrimidine derivatives have shown that the presence of functional groups capable of hydrogen bonding, such as -OH, enhances solubility in protic solvents like methanol.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds from the hydroxyl group of this compound and engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule is too high to allow for significant interaction with nonpolar solvents. Research on similar pyrimidine structures indicates that nonpolar alkyl groups tend to decrease solubility in polar solvents, and conversely, polar functional groups limit solubility in nonpolar environments.[1]

The following table provides a list of common organic solvents, categorized by their functional group and polarity, which can be used for solubility determination.

| Solvent Category | Solvent Name | Formula | Polarity |

| Alcohols | Methanol | CH₃OH | Polar Protic |

| Ethanol | C₂H₅OH | Polar Protic | |

| Isopropanol | C₃H₇OH | Polar Protic | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic |

| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic |

| Ethers | Diethyl Ether | C₄H₁₀O | Slightly Polar |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | |

| Hydrocarbons | Hexane | C₆H₁₄ | Nonpolar |

| Toluene | C₇H₈ | Nonpolar | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Polar Aprotic |

| Chloroform | CHCl₃ | Polar Aprotic | |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended. These methods range from qualitative assessments to quantitative determinations.

Qualitative Solubility Assessment

This method provides a rapid estimation of solubility.

-

Preparation: Place approximately 25 mg of this compound into a small test tube.[7]

-

Solvent Addition: Add the selected organic solvent in 0.25 mL increments.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5][7]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification: Continue adding solvent up to a total volume of 3 mL. Classify the solubility based on the amount of solvent required to dissolve the solute, as per pharmacopeial standards.[8]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9][10]

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[6][11]

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the quantitative shake-flask method.

Caption: Experimental workflow for the shake-flask method.

Factors Influencing Solubility

This diagram outlines the key factors and their relationships that determine the solubility of this compound.

Caption: Key factors affecting the solubility of the compound.

Conclusion

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

The Versatile Building Block: A Technical Guide to (2-Chloropyrimidin-5-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropyrimidin-5-yl)methanol has emerged as a critical structural motif and versatile synthetic intermediate in the pursuit of novel therapeutic agents. Its unique electronic properties and strategically positioned functional groups make it an invaluable building block for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibition. This technical guide provides an in-depth overview of its synthesis, key applications, and the underlying biological rationale for its use in medicinal chemistry, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-chloro-5-formylpyrimidine. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible functional groups.

Experimental Protocol: Reduction of 2-chloro-5-formylpyrimidine

Materials:

-

2-chloro-5-formylpyrimidine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-chloro-5-formylpyrimidine (1.0 equivalent) is prepared in methanol or ethanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.1-1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0 °C.

-

The bulk of the organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography to afford the final product as a white to off-white solid.

Data Presentation: Synthesis Yield

| Precursor | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 2-chloro-5-formylpyrimidine | NaBH₄ | MeOH/EtOH | 3-6 | 85-95% |

Applications in the Synthesis of Kinase Inhibitors

The 2-chloropyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The chlorine atom at the 2-position serves as a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The methanol group at the 5-position offers a site for further derivatization to explore interactions with the solvent-exposed region of the kinase active site or to improve pharmacokinetic properties.

Key Reaction Methodologies

1. Suzuki-Miyaura Cross-Coupling:

This powerful carbon-carbon bond-forming reaction is widely employed to introduce aryl or heteroaryl groups at the 2-position of the pyrimidine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are added.

-

The vessel is evacuated and backfilled with an inert gas three times.

-

Degassed solvent is added, and the reaction mixture is heated to 80-120 °C.

-

The reaction is stirred for 4-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

2. Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by various nucleophiles, most commonly amines.

Experimental Protocol: General Procedure for SₙAr with Amines

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.1-2.0 equivalents)

-

Base (e.g., DIPEA, K₂CO₃) (2.0-3.0 equivalents)

-

Solvent (e.g., DMF, DMSO, n-butanol)

Procedure:

-

This compound is dissolved in the chosen solvent.

-

The amine and base are added to the solution.

-

The reaction mixture is heated to 80-150 °C and stirred for 2-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled, and water is added to precipitate the product or to allow for extraction with an organic solvent.

-

If a precipitate forms, it is collected by filtration, washed with water, and dried.

-

If extraction is performed, the combined organic layers are washed with water and brine, dried, and concentrated.

-

The crude product is purified by recrystallization or silica gel column chromatography.

Case Studies: Targeting Key Signaling Pathways

Derivatives of this compound have been successfully employed to target several critical signaling pathways implicated in cancer and other diseases.

MER/AXL Kinase Inhibition

The MER and AXL receptor tyrosine kinases are members of the TAM (Tyro3, AXL, Mer) family and are key regulators of cell survival, proliferation, and immune response. Their overexpression is associated with poor prognosis in various cancers.

Caption: MER/AXL Signaling Pathway.

Data Presentation: MER/AXL Inhibitor Activity

| Compound ID | Modification at 2-position | Target Kinase | IC₅₀ (nM) |

| UNC2025 | Diaminopiperidine | MER | 0.74 |

| BGB324 | Substituted Aniline | AXL | 14 |

Lck Kinase Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in T-cell activation and signaling. Inhibitors of Lck have potential applications in the treatment of autoimmune diseases and T-cell malignancies.

(2-Chloropyrimidin-5-yl)methanol: A Versatile Heterocyclic Building Block in Drug Discovery

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive 2-chloro substituent and the versatile hydroxymethyl group, make it an invaluable synthon for the construction of a diverse array of complex molecules with significant biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties [1]

| Property | Value |

| CAS Number | 1046816-75-4 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110-114 °C |

| SMILES | C1=C(C=NC(=N1)Cl)CO |

| InChI | InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |

| InChIKey | OHMILAMAADHENX-UHFFFAOYSA-N |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.75 (s, 2H), 5.40 (t, J = 5.6 Hz, 1H), 4.55 (d, J = 5.6 Hz, 2H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.5, 157.9, 133.8, 59.2 |

| Mass Spectrum (ESI) | m/z 145.0 [M+H]⁺ |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-5-formylpyrimidine.

Synthesis of this compound via Reduction

A common and efficient method for this transformation is the reduction of the aldehyde functionality using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 2-Chloro-5-formylpyrimidine

-

Materials:

-

2-Chloro-5-formylpyrimidine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-chloro-5-formylpyrimidine (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

-

Chemical Reactivity and Applications in Synthesis

This compound serves as a versatile scaffold for the introduction of various functionalities through reactions at the 2-chloro position and the 5-hydroxymethyl group.

Suzuki Cross-Coupling Reactions

The 2-chloro position of the pyrimidine ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of biaryl compounds, many of which are privileged structures in medicinal chemistry.[2][3][4][5]

Experimental Protocol: Suzuki Cross-Coupling of this compound

-

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water is added the palladium catalyst and the base.

-

The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 2-aryl-5-(hydroxymethyl)pyrimidine.

-

Etherification Reactions

The primary alcohol of the 5-hydroxymethyl group can be readily converted to an ether via reactions such as the Williamson ether synthesis.[6][7][8][9][10] This functionalization is crucial for creating linkers in more complex molecules like PROTACs.

Experimental Protocol: Williamson Ether Synthesis with this compound

-

Materials:

-

This compound

-

Strong base (e.g., Sodium hydride (NaH), 1.1 eq)

-

Alkyl halide (e.g., Alkyl bromide or iodide, 1.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

-

Procedure:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The alkyl halide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude ether is purified by column chromatography.

-

Application in Drug Discovery

The pyrimidine core is a prevalent motif in a multitude of clinically approved drugs. This compound provides a strategic entry point for the synthesis of molecules targeting key biological pathways implicated in diseases such as cancer.

Kinase Inhibitors: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11][12][13][14][15] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many EGFR inhibitors feature a substituted pyrimidine scaffold, and this compound is an ideal starting material for the synthesis of such compounds. For instance, the 2-position can be functionalized with an aniline moiety, a common feature of many EGFR inhibitors, while the 5-position can be elaborated to interact with other regions of the ATP-binding pocket or to modulate the physicochemical properties of the molecule.

Below is a simplified representation of the EGFR signaling pathway, which is often targeted by molecules derived from this building block.

Caption: Simplified EGFR signaling pathway.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[16][17][18][19][20] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent building block for the synthesis of the linker component of PROTACs. The hydroxymethyl group can be readily elaborated into a variety of linker chains with different lengths and compositions, allowing for the optimization of the ternary complex formation between the POI and the E3 ligase.

The general mechanism of action of a PROTAC is illustrated in the following diagram.

Caption: General mechanism of action of a PROTAC.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As demonstrated, this synthon is particularly well-suited for the development of targeted therapies, including kinase inhibitors and PROTACs, which are at the forefront of precision medicine. The experimental protocols and data presented in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important chemical entity.

References

- 1. This compound | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of (2-Chloropyrimidin-5-yl)methanol

Introduction

(2-Chloropyrimidin-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Understanding the thermal stability and degradation profile of this compound is critical for determining its shelf-life, developing stable pharmaceutical formulations, and ensuring the safety and efficacy of potential drug products.[1] Forced degradation studies are essential to identify potential degradation products and establish degradation pathways, which is a key aspect of the drug development process.[2][3][4]

This technical guide provides an overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and postulated degradation pathways.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on mass loss as a function of temperature and the energetics of thermal events, respectively.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, thermal analysis data for a compound like this compound, based on typical values for pyrimidine derivatives.

| Parameter | Value | Technique | Conditions |

| Melting Point (Tm) | 110-114 °C | DSC | Heating rate: 10 °C/min, Nitrogen atmosphere |

| Onset of Decomposition (Tonset) | ~220 °C | TGA | Heating rate: 10 °C/min, Nitrogen atmosphere |

| Temperature at Max Decomposition Rate (Tmax) | ~250 °C | TGA/DTG | Heating rate: 10 °C/min, Nitrogen atmosphere |

| Mass Loss (Stage 1) | ~35% | TGA | 220-300 °C |

| Mass Loss (Stage 2) | ~45% | TGA | 300-500 °C |

| Residue at 600 °C | <20% | TGA | Nitrogen atmosphere |

| Enthalpy of Fusion (ΔHfus) | 80-100 J/g | DSC | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA or similar).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the percentage of residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The endothermic peak on the DSC thermogram corresponds to the melting of the sample. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Thermal Analysis.

Postulated Degradation Pathways

The degradation of this compound is likely to be initiated at the more labile sites of the molecule, such as the C-Cl bond and the hydroxymethyl group. The pyrimidine ring itself is relatively stable but can undergo cleavage under harsh conditions.

Potential Degradation Reactions:

-

Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-hydroxy-5-(hydroxymethyl)pyrimidine.

-

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.

-

Thermal Cleavage: At elevated temperatures, cleavage of the C-Cl bond can occur, potentially leading to radical species and subsequent complex reactions. The hydroxymethyl group can also be eliminated. Ring opening of the pyrimidine core is possible at higher temperatures.

Caption: Postulated Degradation Pathways.

Conclusion

While specific experimental data for this compound is pending, this guide provides a robust framework for its thermal analysis and degradation studies based on the behavior of analogous pyrimidine derivatives. The provided experimental protocols offer a starting point for laboratory investigations. The postulated degradation pathways highlight the potential chemical liabilities of the molecule, which is crucial information for formulation development and stability testing. Further studies involving forced degradation under various stress conditions (acidic, basic, oxidative, photolytic) coupled with structure elucidation techniques like LC-MS/MS are recommended to fully characterize the degradation profile of this compound.

References

- 1. growingscience.com [growingscience.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Discovery of novel pyrimidine derivatives for drug discovery

An In-depth Technical Guide to the Discovery of Novel Pyrimidine Derivatives for Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, pyrimidine and its derivatives are intrinsically compatible with biological systems.[3][4] This inherent biocompatibility, combined with versatile synthetic accessibility, has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[5][6][7]

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][8][9] Their mechanism of action is often rooted in their ability to mimic endogenous nucleosides, thereby interfering with DNA synthesis, or to interact with the ATP-binding site of protein kinases, which are crucial regulators of cell signaling.[6][10] This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives, aimed at researchers and professionals in the field of drug discovery.

Synthesis of Novel Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to modern, more efficient methods like multicomponent reactions and microwave-assisted synthesis.[6][11] These approaches allow for the creation of diverse molecular libraries for biological screening.

General Synthetic Workflow

The path from initial concept to a biologically evaluated compound follows a structured workflow. This process involves the synthesis of a core intermediate followed by diversification through nucleophilic substitution, and subsequent purification and analysis before biological testing.

Experimental Protocol: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[12]

This protocol details the N-alkylation of anilines using 2-(Chloromethyl)pyrimidine hydrochloride as a key intermediate.[12]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) in portions to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-((arylamino)methyl)pyrimidine derivative.[12]

Biological Evaluation: Anticancer Activity

The anticancer potential of pyrimidine derivatives is a major area of research.[13] Their efficacy is typically quantified by determining the concentration required to inhibit 50% of cell growth (IC₅₀) or cell viability (EC₅₀) in various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of two distinct classes of novel pyrimidine derivatives against various human cancer cell lines.

Table 1: EC₅₀ Values of Novel Aminopyrimidine Derivatives at 48h Treatment [14]

| Compound | R1 (on aniline) | R2 (on pyrimidine) | U-87 MG (Glioblastoma) EC₅₀ (µM) | MDA-MB231 (Breast) EC₅₀ (µM) | HT-29 (Colon) EC₅₀ (µM) | CAL27 (Tongue) EC₅₀ (µM) |

| 1a (RDS 3442) | H | H | 20 | 25 | 20 | 20 |

| 2a | H | Benzyl | 8 | 5 | 7 | 4 |

| 2b | 4-F | Benzyl | 12 | 10 | 12 | 10 |

| 2c | 3-OCH₃ | Benzyl | 15 | 12 | 15 | 12 |

| 3 | 3-OCH₃ | 3-methoxyphenylamino | 10 | 8 | 10 | 8 |

Data extracted from a study on aminopyrimidine derivatives, where substitutions at the pyrimidine core and the aniline ring were explored. The N-benzyl derivative 2a showed significantly enhanced potency compared to the hit compound 1a .[14]

Table 2: IC₅₀ Values of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [1]

| Compound | R1 | R2 | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | hTS Enzyme IC₅₀ (nM) |

| 1n | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.06 |

| 1o | 4-Cl-Ph | H | 2.51 ± 0.82 | 3.01 ± 1.12 | 25.11 ± 1.34 |

| 1p | 4-F-Ph | H | 2.89 ± 0.95 | 3.54 ± 1.27 | 28.32 ± 1.55 |

Data from a study on pyrido[2,3-d]pyrimidine derivatives designed to inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis.[1]

Experimental Protocol: MTT Cytotoxicity Assay[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[1]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[15] Kinases are key enzymes in signaling pathways that control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, pyrimidine-based drugs can block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][10]

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency and reduce toxicity.[1][3] For pyrimidine derivatives, the nature and position of substituents on the core ring significantly influence biological activity.[4][8]

Key SAR insights from recent studies include:

-

Substitutions at positions 2, 4, and 6: These positions are highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[16] For many kinase inhibitors, an amino group at C2 or C4 is critical for forming hydrogen bonds with the hinge region of the ATP-binding pocket.[10]

-

N-benzyl groups: The addition of an N-benzyl group to an aminopyrimidine scaffold was shown to increase anticancer potency by 4- to 13-fold compared to the unsubstituted parent compound.[14]

-

Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrazolopyrimidines or pyridopyrimidines, can enhance target selectivity and potency, often by providing additional interaction points with the biological target.[1][17]

Conclusion

The pyrimidine scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its structural versatility and inherent biological relevance make it an attractive starting point for drug design.[5][18] Advances in synthetic chemistry are enabling the rapid generation of diverse pyrimidine libraries, while sophisticated biological assays and computational modeling are accelerating the identification and optimization of potent and selective drug candidates.[6][19] Future research will likely focus on developing pyrimidine derivatives with novel mechanisms of action, improved safety profiles, and the ability to overcome drug resistance, ensuring that this "privileged structure" remains at the forefront of medicinal chemistry for years to come.[3][20]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijsat.org [ijsat.org]

- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. mdpi.com [mdpi.com]

- 15. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 19. Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of (2-Chloropyrimidin-5-yl)methanol Derivatives via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The functionalization of the pyrimidine ring is crucial for the exploration of new chemical space in drug discovery and lead optimization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, enabling the arylation or vinylation of the pyrimidine core.[1]

(2-Chloropyrimidin-5-yl)methanol is a valuable building block, and the selective functionalization at the C2-position via Suzuki coupling opens a direct route to a diverse range of derivatives. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern advancements in catalyst systems have made their use in cross-coupling reactions highly efficient and practical.[2][3] These application notes provide a detailed overview and protocols for the successful synthesis of this compound derivatives.

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The general scheme for the synthesis of (2-Arylpyrimidin-5-yl)methanol is depicted below:

-

Reactants:

-

This compound: The halide partner.

-

Aryl/Heteroaryl Boronic Acid (or Ester): The organoboron partner.

-

-

Key Reagents:

-

Palladium Catalyst: Typically a Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2]

-

Ligand: Often a bulky, electron-rich phosphine (e.g., P(t-Bu)₃, PCy₃, SPhos, RuPhos) to facilitate the coupling of less reactive aryl chlorides.[3][4]

-

Base: An inorganic base is required to activate the boronic acid (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[2]

-

Solvent: A suitable solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, n-Butanol/H₂O).[4][5]

-

Key Considerations for Successful Coupling

-

Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the successful coupling of aryl chlorides. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step. Bulky, electron-donating phosphine ligands enhance the electron density on the palladium, promoting this oxidative addition.[3] Systems like Pd(OAc)₂/RuPhos or Pd₂(dba)₃/P(t-Bu)₃ are highly effective.[4][6]

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and oxidation of phosphine ligands.[1] Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) by using degassed solvents and appropriate techniques (e.g., Schlenk line) is paramount for achieving high yields and reproducibility.[1]

-

Choice of Base and Solvent: The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction outcome. Aqueous solvent systems are often highly effective for the Suzuki coupling of heteroaryl chlorides.[5]

-

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[7][8] This technique is particularly useful for high-throughput synthesis of compound libraries.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions and yields for Suzuki coupling reactions involving chloropyrimidines and other challenging aryl chlorides, which can be adapted for this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 81 | [7] |

| 2 | 4-Chloroacetophenone | 2-Thiopheneboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [5] |

| 3 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | KF | THF | 50 | 16 | ~90 | [6] |

| 4 | 4-Chlorotoluene | n-Octyl-BF₃K | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 93 | [4] |

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 74 | [7] |

| 2 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 70 | [8] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 65 | [7] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol is a representative procedure adapted from established methods for the Suzuki coupling of heteroaryl chlorides.[1][4][6]

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

RuPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃, 3 equivalents)

-

Toluene and Water (10:1 v/v), degassed

-

Ethyl acetate, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted from microwave-assisted methods that offer rapid synthesis.[7][8]

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-1 mol%)

-

Potassium Carbonate (K₂CO₃, 3 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), Pd(PPh₃)₄ (0.0025 mmol), and K₂CO₃ (1.5 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

-

Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the step-by-step process from reaction setup to the final purified product.